molecular formula C16H12N2O B3136962 2-Methoxy-11H-indolo[3,2-c]quinoline CAS No. 4295-45-8

2-Methoxy-11H-indolo[3,2-c]quinoline

Cat. No.: B3136962
CAS No.: 4295-45-8
M. Wt: 248.28 g/mol
InChI Key: JGIGYQXWDYYTRL-UHFFFAOYSA-N
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Description

Overview of the Indolo[3,2-c]quinoline Scaffold and its Significance in Chemical Biology and Medicinal Chemistry

The 11H-indolo[3,2-c]quinoline framework is a rigid, planar tetracyclic system that has emerged as a privileged scaffold in drug discovery, particularly in the development of anticancer agents. Its planarity is a key structural feature that allows it to function as an effective DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Beyond DNA intercalation, derivatives of the indolo[3,2-c]quinoline scaffold have been shown to inhibit the activity of crucial cellular enzymes. nih.gov Notably, they have been identified as potent inhibitors of DNA topoisomerases I and II, enzymes that are essential for resolving DNA topological problems during replication, transcription, and repair. nih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, which triggers apoptosis (programmed cell death) in cancer cells. nih.gov

Further research has revealed that the indolo[3,2-c]quinoline core can be tailored to selectively inhibit specific protein kinases. For instance, a derivative, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, was identified as a moderate but selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). acs.org Subsequent structural modifications led to the development of highly potent and selective DYRK1A inhibitors. nih.govnih.gov This highlights the scaffold's versatility and its potential for developing targeted therapies for a range of diseases, including neurodegenerative disorders. nih.gov The synthesis of diverse derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity. nih.govnih.gov

Research Findings on Indolo[3,2-c]quinoline Derivatives
Derivative NameTarget/MechanismKey Research FindingCell Lines/AssayReference
N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride (Compound 25)DNA, Topo I, Topo IIDemonstrated potent antiproliferative activity and induced apoptosis via caspase-3 activation and DNA fragmentation. More active than Doxorubicin.HeLa, A549, SK-Hep1 nih.gov
6-(2-Phenylethylamino)-11H-indolo[3,2-c]quinoline (Compound 20a)AntiproliferativeExhibited potent activity against HeLa cells with an IC50 of 0.52 µM.HeLa, Detroit 551 nih.gov
11H-indolo[3,2-c]quinoline-6-carboxylic acid (Compound 5a)DYRK1A Kinase InhibitionIdentified as a moderate, selective inhibitor of DYRK1A with an IC50 of 2.6 µM.Kinase Panel (DYRK1A, CDK1/cyclin B, CDK2/cylin A, etc.) acs.org
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acidDYRK1A Kinase InhibitionDeveloped as a very potent and selective DYRK1A inhibitor through structural modification of the parent compound.DYRK and CLK kinase families nih.govnih.gov
C(6) alkylamino-substituted derivatives (Compounds 11a-15a)AntiproliferativeShowed significant antiproliferative activity against several cancer cell lines with IC50 values less than 2.17 µM.HeLa, A549, SK-Hep1, PC-3 nih.gov

Academic Research Context of 2-Methoxy-11H-indolo[3,2-c]quinoline as a Specific Derivative

Specific academic research focusing exclusively on this compound is not extensively detailed in the reviewed literature. Its investigation is contextualized within broader synthetic and medicinal chemistry programs that create libraries of related compounds to explore structure-activity relationships (SAR). The synthesis of this specific derivative is a rational step in probing the influence of substituents on the biological activity of the indolo[3,2-c]quinoline scaffold.

In drug discovery, the introduction of a methoxy (B1213986) (-OCH3) group is a common strategy used to fine-tune the properties of a lead compound. researchgate.net A methoxy group can influence a molecule's biological profile in several ways:

Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic system, potentially affecting interactions with biological targets like enzymes or DNA.

Metabolic Stability: The methoxy group can influence how the compound is metabolized in the body, potentially blocking sites of metabolic degradation and extending its biological half-life.

While direct biological data for this compound is not available in the provided sources, related research on other heterocyclic systems demonstrates the importance of methoxy substitution. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones, for example, have shown that the position and number of methoxy substituents play a crucial role in their anticancer activity. researchgate.net Similarly, research into isomers such as methoxy-substituted indolo[2,3-b]quinolines has been conducted to evaluate their cytotoxic effects. cust.edu.tw

The synthesis of this compound would likely employ established methods for constructing the core scaffold, such as the Friedlander condensation followed by a Cadogan cyclization, using appropriately substituted precursors. arkat-usa.org The purpose of its synthesis in an academic setting would be to serve as one data point in a larger matrix of derivatives, helping to build a comprehensive understanding of how substituent placement on the indolo[3,2-c]quinoline core dictates biological function. Due to the lack of specific published data for this compound in the available literature, a data table detailing its research findings cannot be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-11H-indolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-10-6-7-14-12(8-10)16-13(9-17-14)11-4-2-3-5-15(11)18-16/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIGYQXWDYYTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 11h Indolo 3,2 C Quinoline Core and Its 2 Methoxy Derivative

Established Synthetic Approaches

Traditional methods for the synthesis of the 11H-indolo[3,2-c]quinoline core have been well-established for decades. These approaches often involve multi-step sequences and sometimes require harsh reaction conditions.

Fischer Indole (B1671886) Synthesis-based Methodologies

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, which can be adapted to form the indolo[3,2-c]quinoline core. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. wikipedia.org For the synthesis of indolo[3,2-c]quinolines, a suitably substituted quinoline-based ketone or aldehyde is reacted with a phenylhydrazine (B124118) derivative.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A nsf.govnsf.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring, resulting in the final tetracyclic structure. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org

One specific application of this method has been in the synthesis of 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline. jst.go.jp This was achieved by reacting 8-chloro-2,3-dihydro-1H-quinolin-4-one with 4-methoxyphenylhydrazine. jst.go.jp More recently, a microwave-assisted, two-step protocol has been developed for a more rapid and efficient synthesis of the indolo[3,2-c]quinoline scaffold from substituted 4-methoxyquinolines using the Fischer indole method followed by oxidative aromatization in a one-pot reaction. nsf.gov

Friedlander Condensation and Cadogan Cyclization Sequences

A powerful two-step strategy for the synthesis of substituted indolo[3,2-c]quinolines involves an initial Friedlander condensation followed by a Cadogan cyclization. arkat-usa.org The Friedlander synthesis is a reaction of a 2-amino benzaldehyde (B42025) or ketone with a compound containing a reactive α-methylene group to form a quinoline (B57606). organic-chemistry.org

In this sequence, an ortho-aminobenzaldehyde is reacted with a 2-nitrophenyl substituted ketone to first construct the quinoline ring. arkat-usa.org This is then followed by a reductive cyclization of the nitro group, known as the Cadogan reaction, to form the indole portion of the molecule. arkat-usa.org This approach has been successfully employed to prepare a variety of indolo[3,2-c]quinoline derivatives. arkat-usa.org

For instance, the synthesis of methyl 2,3-dimethoxy-11H-indolo[3,2-c]quinoline-6-carboxylate has been reported with a 61% yield using this method. arkat-usa.org The reaction conditions for the initial Friedlander condensation can be tailored based on the substrates, with piperidine (B6355638) in DMF at 40°C or piperidine and acetic acid in toluene (B28343) at 110°C being effective. arkat-usa.org The subsequent Cadogan cyclization is a reductive process that constructs the indole ring. arkat-usa.org

Graebe-Ullmann Thermal Cyclization

The Graebe-Ullmann reaction is another established method for the formation of carbazole (B46965) systems, which can be applied to the synthesis of the indolo[3,2-c]quinoline core. This method typically involves the thermal cyclization of N-arylated benzotriazoles with the extrusion of nitrogen gas. researchgate.net

This approach has been utilized to synthesize novel thiazoloindolo[3,2-c]quinolines and 8-N-substituted-11H-indolo[3,2-c]quinolines. researchgate.net The process begins with the appropriate N-arylated benzotriazoles, which upon heating, undergo cyclization to form the desired indoloquinoline structure. researchgate.net The reaction can also be facilitated by microwave irradiation, which can significantly reduce reaction times. researchgate.net

Modern Catalytic Strategies for Indolo[3,2-c]quinoline Ring System Construction

More contemporary approaches to the synthesis of the indolo[3,2-c]quinoline ring system leverage the power of transition metal catalysis. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to the established synthetic routes.

Rhodium(III)-Catalyzed Stepwise Dimerization of 2-Alkynylanilines

A novel and efficient strategy for the construction of the indolo[3,2-c]quinoline scaffold involves the Rhodium(III)-catalyzed stepwise dimerization of 2-alkynylanilines. This method allows for a tunable synthesis, selectively producing either indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines depending on the reaction conditions. snnu.edu.cn

The reaction proceeds via a C-H activation pathway. snnu.edu.cn Under aerobic conditions, the dimerization of 2-alkynylanilines leads to the formation of the indolo[3,2-c]quinoline core. snnu.edu.cn This modern approach is highly atom-economical and provides a direct route to the tetracyclic system from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis and have been successfully applied to the construction of the 11H-indolo[3,2-c]quinoline framework. These reactions offer a versatile and efficient means of forming key carbon-carbon and carbon-nitrogen bonds required for the assembly of the tetracyclic system.

One such approach involves a sequential chemoselective Suzuki reaction followed by a double C-N coupling. researchgate.net This strategy allows for the synthesis of 11-substituted 11H-indolo[3,2-c]quinolines. researchgate.net Another palladium-catalyzed method is a modified Larock synthesis, which involves a one-pot Heck reaction of 2-bromoanilines with allylic alcohols, followed by dehydrogenation to yield substituted quinolines, which can be precursors to the indoloquinoline system. organic-chemistry.org

Furthermore, a palladium-catalyzed cascade synthesis has been developed to produce 2-alkoxyquinolines from 1,3-butadiynamides. mdpi.com For example, 2-methoxy-4-(pent-1-en-1-yl)quinoline was synthesized with a 75% yield using this method. mdpi.com Such methodologies could be adapted for the synthesis of 2-methoxy-11H-indolo[3,2-c]quinoline.

Below is a table summarizing various palladium-catalyzed reactions for the synthesis of quinoline and indoloquinoline derivatives.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃NaOAcDMF10067-76 nih.gov
Pd/C-KOHDioxaneRefluxModerate nih.gov
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane12550-82 nih.gov
Allylpalladium(II) chloride dimer--Acetic Acid-Varies organic-chemistry.org
Suzuki-Miyaura Cross-Coupling Followed by Azidation-Photochemical Cyclization

A notable strategy for the construction of the 11H-indolo[3,2-c]quinoline skeleton involves a multi-step sequence beginning with a Suzuki-Miyaura cross-coupling reaction. This approach has been effectively utilized in the regiodivergent synthesis of functionalized indoloquinolines. uit.no The process commences with the coupling of a substituted 3-bromoquinoline (B21735) derivative with an appropriate boronic acid. uit.no

The subsequent steps involve the conversion of an amino group on the resulting biaryl compound into an azide (B81097). This is typically achieved by diazotization with sodium nitrite (B80452) in the presence of an acid, followed by treatment with sodium azide. uit.no The final and key step is a photochemical cyclization of the azide intermediate. Irradiation with light (hν) in a suitable solvent, such as trifluorotoluene, induces the cyclization to furnish the 11H-indolo[3,2-c]quinoline core. uit.no The yields for this final cyclization step can be quite high, reaching up to 95% in some cases. uit.no

Table 1: Key Steps in the Suzuki-Miyaura/Photochemical Cyclization Route uit.no

StepReactionReagents and Conditions
1Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 80°C
2Azidation1) HCl, NaNO₂, 0°C; 2) NaN₃, NaOAc, 0°C
3Photochemical Cyclizationhν, PhCF₃, room temperature
Auto-Tandem Consecutive Intermolecular Buchwald-Hartwig Reaction and Intramolecular Arylation

An efficient palladium-catalyzed auto-tandem process has been developed for the synthesis of D-ring substituted 11H-indolo[3,2-c]quinolines. researchgate.net This methodology involves the reaction of a 4-chloroquinoline (B167314) with an N-unsubstituted 2-chloroaniline. researchgate.net The reaction proceeds through a consecutive intermolecular Buchwald-Hartwig C-N bond formation, followed by an intramolecular palladium-catalyzed C-C bond formation (direct arylation). researchgate.netnih.gov This tandem approach is significant as it allows for the construction of N-unsubstituted carboline systems in a single catalytic cycle. researchgate.net

The reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base in a high-boiling solvent. The choice of base can have a notable effect on the C-H activation step of the direct arylation. nih.gov This method provides a streamlined route to the indoloquinoline scaffold from readily available starting materials. researchgate.net

Gold-Catalyzed Reactions for 11H-Indolo[3,2-c]quinoline Scaffold Construction

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. A one-pot approach for the construction of the 11H-indolo[3,2-c]quinoline scaffold utilizes a gold-catalyzed reaction between 2-[(2-aminophenyl)ethynyl]phenylamine derivatives and various aldehydes. rsc.orgnih.gov This method is valued for its broad substrate scope, high regioselectivity, and the neutral and mild reaction conditions employed. rsc.orgnih.gov The gold catalyst facilitates the cyclization process, making this a viable alternative to other synthetic procedures. nih.gov

SnCl₄-Catalyzed Intramolecular Electrophilic Amination of Indole-3-Carbaldehyde Oximes

While a direct application of SnCl₄-catalyzed intramolecular electrophilic amination of indole-3-carbaldehyde oximes for the synthesis of 11H-indolo[3,2-c]quinolines is not extensively documented in readily available literature, the principles of this type of reaction are relevant to indole chemistry. Tin tetrachloride (SnCl₄) is a Lewis acid known to mediate various transformations in organic synthesis, including hydrochlorination and other cyclization reactions involving indole derivatives. nih.gov

The synthesis of indole-3-carbaldehyde oximes themselves is a well-established process, often involving the reaction of indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride. nih.govmdpi.commdpi.com These oximes can exist as syn and anti isomers. nih.govmdpi.com Intramolecular electrophilic amination reactions, in a broader context, provide a pathway to form new nitrogen-containing rings. For instance, cobalt-catalyzed electrophilic aminations have been used to create condensed quinoline systems. nih.gov The potential for an SnCl₄-catalyzed cyclization of a suitably substituted indole-3-carbaldehyde oxime to form the 11H-indolo[3,2-c]quinoline ring system remains an area for further exploration.

One-Pot and Cascade Reactions in Indolo[3,2-c]quinoline Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methodologies have been applied to the synthesis of the indolo[3,2-c]quinoline scaffold.

The aforementioned gold-catalyzed reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes is a prime example of a one-pot synthesis. rsc.orgresearchgate.net Another effective one-pot method is a three-component condensation reaction. This approach involves the acid-mediated condensation of arylhydrazines, o-aminoacetophenones, and either triazines or nitriles to efficiently produce indolo[3,2-c]quinolones. nih.gov

Furthermore, a highly selective copper-catalyzed one-pot cascade reaction has been developed. This process utilizes 2-(2-bromoaryl)-1H-indoles, aldehydes, and aqueous ammonia to construct either indolo[1,2-c]quinazolines or 11H-indolo[3,2-c]quinolines, with the regioselectivity being controlled by the reaction conditions. acs.org A condition-dependent selective synthesis has also been reported through the cascade reactions of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides, which can selectively yield indolo[3,2-c]quinolines in the presence of acetic acid in dioxane. researchgate.netacs.org

Ring Transformation and Contraction Approaches in Indolo[3,2-c]quinoline Synthesis

Ring transformation and rearrangement reactions provide alternative pathways to the 11H-indolo[3,2-c]quinoline skeleton. An efficient method for the synthesis of the isomeric 11H-indolo[3,2-c]isoquinoline involves the thermal ring transformation of a benzisoxazolo[2,3-a]isoquinoline salt. researchgate.net

In a more direct approach to the 11H-indolo[3,2-c]quinoline system, a rearrangement of paullones (indolo[2,3-b] rsc.orgnih.govbenzodiazepinones) has been utilized to synthesize a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids. nih.gov This transformation proceeds via a cobalt-catalyzed reaction in the presence of N-hydroxyphthalimide (NHPI) and air or oxygen. nih.gov The starting paullones can be prepared through a standard Fischer indole synthesis. nih.gov This rearrangement represents a unique approach to the indolo[3,2-c]quinoline core, starting from a different heterocyclic system.

Preclinical Pharmacological Investigations and Proposed Mechanisms of Action of 11h Indolo 3,2 C Quinoline Derivatives

Anticancer Activity Research

Derivatives of 11H-indolo[3,2-c]quinoline have demonstrated promising potential as anticancer agents. Their activity has been evaluated across a wide range of cancer cell lines, revealing significant cytotoxic effects and multifaceted mechanisms of action that disrupt cancer cell proliferation and survival.

Cytotoxic Effects in Diverse Cancer Cell Lines

The cytotoxic potential of 11H-indolo[3,2-c]quinoline derivatives has been extensively documented against a panel of human cancer cell lines. For instance, certain 6-amino-substituted 11H-indolo[3,2-c]quinoline derivatives have been tested against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. nih.gov Notably, N-11 methylated compounds showed a significant increase in cytotoxicity. nih.gov One particular compound, 7p, was found to be highly active against the MV4-11 cell line with an IC50 value of 0.052 μM and also showed selective activity against A549 and HCT116 cells. nih.gov

Similarly, another study reported on the synthesis and antiproliferative evaluation of various indolo[3,2-c]quinoline derivatives. C(6) alkylamino-substituted derivatives exhibited comparable antiproliferative activities against all tested cancer cells, with HeLa, A549, and SKHep cells being particularly susceptible with IC50 values of less than 2.17 microM. nih.gov Furthermore, a 2-phenylethylamino derivative, compound 20a, was active against the growth of HeLa cells with an IC50 of 0.52 microM. nih.gov

Research on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), a neocryptolepine (B1663133) derivative, demonstrated its cytotoxic effects on various cancer cell lines, showing particular potency against colorectal cancer cells HCT116 and Caco-2 with IC50 values of 0.33 μM and 0.51 μM, respectively. mdpi.com Another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, also exhibited significant cytotoxicity against HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov

The cytotoxic effects of various indolo[2,3-b]quinoline derivatives have also been observed in other cancer cell lines. Studies have shown their activity against human leukemia cell line (HL-60), human melanoma cell line (Hs294T), and human colon cell line (LoVo). researchgate.net Additionally, some derivatives have demonstrated cytotoxicity against breast cancer cell lines like MCF-7. scirp.org

Cytotoxic Activity of 11H-Indolo[3,2-c]quinoline Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 7p (6-amino-substituted 11H-indolo[3,2-c]quinoline)MV4-11 (Human Leukemia)0.052 nih.gov
Compound 7pA549 (Non-small cell lung cancer)0.112 nih.gov
Compound 7pHCT116 (Colon Cancer)0.007 nih.gov
C(6) alkylamino-substituted derivativesHeLa, A549, SKHep<2.17 nih.gov
Compound 20a (2-phenylethylamino derivative)HeLa0.52 nih.gov
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal Cancer)0.33 mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colorectal Cancer)0.51 mdpi.com
2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineHCT116 (Colorectal Cancer)0.35 nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineCaco-2 (Colorectal Cancer)0.54 nih.gov

Molecular and Cellular Mechanisms of Antineoplastic Action

The anticancer effects of 11H-indolo[3,2-c]quinoline derivatives are attributed to their ability to interfere with critical cellular processes, including DNA replication and integrity, cell division, and programmed cell death.

A primary mechanism of action for many indoloquinoline derivatives is their ability to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar structure of the indoloquinoline ring system is well-suited for insertion between DNA base pairs. researchgate.net The binding constants of certain 6-amino-substituted 11H-indolo[3,2-c]quinoline derivatives to salmon fish sperm DNA have been evaluated, indicating an intercalation binding mode with high affinity. nih.gov For instance, the binding constants for compounds 5g and 7h were determined to be 1.05 × 10^6 L/mol and 4.84 × 10^6 L/mol, respectively. nih.gov Furthermore, some derivatives have been shown to stimulate the formation of topoisomerase-II-mediated DNA cleavage. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. Inhibition of these enzymes is a well-established strategy in cancer chemotherapy. Several indolo[3,2-c]quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov These compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and subsequent cell death. For example, derivatives of 6-amino-11H-indolo[3,2-c]quinoline have exhibited inhibitory activity against both Topoisomerase I and II. nih.gov One compound, 5g, demonstrated a suppressive impact on topoisomerase I with an IC50 value of 2.9 μM, while compound 8 displayed remarkable topoisomerase II inhibitory activity with an IC50 of 6.82 μM. nih.gov Methoxy- and methyl-, methoxy-5,6,11-trimethyl-6H-indolo [2,3-b]quinolinium derivatives have also been identified as novel DNA topoisomerase II inhibitors. nih.gov

By interfering with DNA synthesis and integrity, 11H-indolo[3,2-c]quinoline derivatives can trigger cell cycle checkpoints, leading to cell cycle arrest. This prevents cancer cells from proceeding through division and proliferation. A number of studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.govnih.gov For example, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to induce G2/M phase arrest in HCT116 and Caco-2 cells in a concentration-dependent manner. mdpi.comnih.gov Similarly, 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline also arrested the cell cycle at the G2/M phase. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Derivatives of 11H-indolo[3,2-c]quinoline have been shown to activate apoptotic pathways. nih.govmdpi.comnih.govnih.gov For instance, mechanism studies on N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride (25) indicated that it can induce caspase-3 activation, γ-H2AX phosphorylation, cleavage of poly(ADP-ribose)polymerase, and DNA fragmentation, all of which are hallmarks of apoptosis. nih.gov Furthermore, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was shown to induce apoptosis in HCT116 cells, primarily causing late apoptosis. mdpi.com

Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinases, GSK3β, ASK1, c-Met Kinase)

The ability of 11H-indolo[3,2-c]quinoline derivatives to inhibit various protein kinases is a significant area of research. A study focusing on 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives identified these compounds as potential kinase inhibitors. nih.govresearchgate.netnih.govacs.org An initial screening against a panel of CMGC protein kinases revealed that the parent compound, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, demonstrated moderate but selective inhibition of DYRK1A. acs.org

Further exploration of structure-activity relationships showed that substitutions on the indoloquinoline core significantly influenced potency and selectivity. For instance, derivatives with polar, hydrogen-bond accepting substituents in the 8-position were found to be moderate and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Conversely, a 10-methoxy substituted derivative was observed to inhibit Cyclin-Dependent Kinase 9 (CDK9). The kinase panel used for testing included several key enzymes such as CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3, highlighting the broad screening approach to understanding the inhibitory profile of this chemical class. acs.org

Table 1: Kinase Inhibition Profile of Selected 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives

Compound Substitution Target Kinase(s) Activity
Parent Scaffold None DYRK1A Moderate selective inhibition acs.org
Derivative 1 8-position polar substituent GSK-3 Moderate and selective inhibition nih.gov
Derivative 2 10-methoxy group CDK9 Inhibition noted
G-quadruplex Stabilization

G-quadruplexes (G4) are secondary structures found in guanine-rich nucleic acid sequences, and their stabilization by small molecules has emerged as a promising anticancer strategy. nih.gov Derivatives of indolo[3,2-c]quinoline have been identified as potent stabilizers of these structures. nih.gov

A study on 5-methylindolo[3,2-c]quinolones, which share the core indoloquinoline scaffold, demonstrated their efficacy as G4 stabilizers. nih.govulusofona.pt Fluorescence resonance energy transfer (FRET) melting assays showed that derivatives featuring a positive charge in the heteroaromatic nucleus combined with two weakly basic side chains are potent and selective stabilizers of human telomeric and gene promoter G4s. nih.gov Spectroscopic and molecular dynamics studies suggest a binding mechanism where two ligand molecules interact with a single G4 unit, initially through end-stacking, which then induces a conformational change in the G4 structure to facilitate the binding of the second molecule into a groove. nih.gov This stabilization of G4 structures in oncogene promoters can interfere with transcription, contributing to the anticancer effects of these compounds. nih.govbohrium.comresearchgate.net

Upregulation of Fas Ligand and CDK Inhibitors (p21, p27), Downregulation of CDK1/2

While direct evidence for the upregulation of Fas Ligand, p21, and p27 by 2-Methoxy-11H-indolo[3,2-c]quinoline is not extensively detailed in the available literature, studies on related derivatives point towards an impact on cell cycle regulation and apoptosis.

Investigations into the mechanisms of action for certain bis-indolo[3,2-c]quinolines have shown that they can induce apoptosis in cancer cells. nih.gov This process is marked by the activation of caspase-3, phosphorylation of γ-H2AX, and the cleavage of poly(ADP-ribose)polymerase (PARP), which are hallmark events of programmed cell death. nih.gov Although these studies did not specifically measure Fas Ligand, p21, or p27 levels, the induction of apoptosis suggests a potential influence on these or related pathways. Furthermore, research on an isomeric compound, a derivative of 8-methoxy-5H-indolo[2,3-b]quinoline, demonstrated a clear downregulation of CDK1 protein expression, which plays a crucial role in the G2/M phase of the cell cycle. This finding supports the potential for the broader class of methoxy-indoloquinolines to affect key cell cycle regulators.

Antimicrobial Activity Studies

The antibacterial potential of compounds related to the indolo[3,2-c]quinoline scaffold has been noted in several studies. While data on the specific 2-methoxy derivative is limited, research on analogous structures provides insight into their antibacterial properties. For example, a series of indolo[3,2-c]cinnoline derivatives, which are structurally similar to indoloquinolines, displayed significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Some of these compounds were found to be substantially more potent than the reference antibiotic, streptomycin. nih.gov Furthermore, the broader quinoline class of compounds is well-known for its antibacterial properties. biointerfaceresearch.comsemanticscholar.org Studies on various synthetic quinoline derivatives have consistently demonstrated their efficacy against a range of bacterial pathogens, including multidrug-resistant strains. biointerfaceresearch.commdpi.com

The antifungal activity of the indolo[3,2-c]quinoline family has also been investigated. Certain indolo[3,2-c]cinnoline derivatives have shown good antifungal activity, with notable efficacy against Cryptococcus neoformans. nih.gov Additionally, studies on synthetic 11H-indolo[3,2-c]isoquinoline derivatives, another related tetracyclic system, have reported fungicidal properties, indicating that this core structure is a promising scaffold for the development of new antifungal agents. nih.gov

Antimalarial Activity Investigations

The quinoline core is historically significant in the development of antimalarial drugs, and derivatives of indolo[3,2-c]quinoline have been evaluated for this activity. mdpi.commdpi.comresearchgate.net A study involving the synthesis and in vitro testing of a series of indolo[3,2-c]quinolines against Plasmodium falciparum confirmed their potential as antimalarial agents. nih.gov

Structure-activity relationship studies revealed that the antimalarial efficacy is influenced by the physicochemical properties of the side chains attached to the indoloquinoline ring. nih.gov For instance, the size of a dibasic side chain at position 9 was found to impact activity, with larger chains generally leading to a reduction in efficacy. nih.gov More significantly, the charge on the distal nitrogen atom of the side chain was identified as a critical factor, accounting for a large portion of the observed variation in antimalarial activity. A greater charge on this nitrogen is associated with improved activity, suggesting it plays a key role as a hydrogen bond donor in the interaction with its biological target. nih.gov

In vitro Antiplasmodial Activities against Chloroquine-Sensitive and Chloroquine-Resistant Strains

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. Derivatives of the 11H-indolo[3,2-c]quinoline scaffold have shown promising in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.

Hybrids of artesunate (B1665782) with indolo[3,2-c]quinoline have been synthesized and evaluated for their antiplasmodial activity. researchgate.net These hybrid compounds demonstrated increased antimalarial activity and decreased cytotoxicity compared to the parent compounds. researchgate.net The indoloquinoline alkaloids, including cryptolepine, neocryptolepine, and isocryptolepine, have displayed significant antimalarial properties. researchgate.net

A series of indolo[3,2-c]quinolines were synthesized and showed notable in vitro antimalarial activity. nih.gov The structure-activity relationship studies indicated that the size of the side chain at position 9 of the indoloquinoline ring and the charge on the distal nitrogen of the side chain were significant factors for the observed activity. nih.gov An increase in the size of the dibasic side chain generally led to a decrease in activity, suggesting it fits into a specific receptor site of limited size. nih.gov Furthermore, a higher positive charge on the distal nitrogen was associated with improved antimalarial activity. nih.gov

Table 1: In vitro Antiplasmodial Activity of Selected Indolo[3,2-c]quinoline Derivatives

CompoundStrainIC50 (µM)Reference
Artesunate-indolo[3,2-c]quinoline hybridCQS & CQR- researchgate.net
Indolo[3,2-c]quinoline derivative (9a-f series)P. falciparum- nih.gov

IC50 values were not explicitly provided in the source material.

Mechanisms of Antimalarial Action, Including β-Haematin Inhibition

The primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. nih.govcsic.es During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme. nih.govcsic.es The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is identical to β-hematin. nih.govcsic.es

Quinoline derivatives, including those from the indolo[3,2-c]quinoline class, are thought to interfere with this detoxification process. nih.gov By inhibiting β-hematin formation, these compounds lead to an accumulation of free heme within the parasite. nih.govcsic.esresearchgate.net This excess free heme is toxic and can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and damage to parasite membranes and proteins, ultimately causing parasite death. nih.govcsic.esresearchgate.net

Studies on aminoalkyl 10H-indolo[3,2-b]quinoline-11-carboxamides, a related class of compounds, have shown that they target the parasite's food vacuole, inhibit hemoglobin uptake, and block β-hematin formation. researchgate.netnih.gov This provides further evidence for the proposed mechanism of action for indoloquinoline derivatives.

Other Biological Activities Explored

Beyond their antimalarial properties, derivatives of 11H-indolo[3,2-c]quinoline have been investigated for a variety of other biological activities.

Antiviral Properties (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comunram.ac.id Several studies have explored the potential of indolo[3,2-c]isoquinoline derivatives as inhibitors of this enzyme.

A series of hybrid indolo[3,2-c]isoquinoline analogs incorporating pyrimidine (B1678525) and piperazine (B1678402) rings were synthesized and evaluated for their potential against the COVID-19 virus main protease through docking studies. nih.gov These studies suggest that the indolo[3,2-c]isoquinoline scaffold could serve as a basis for designing novel SARS-CoV-2 Mpro inhibitors. nih.gov The design of quinoline-containing SARS-CoV-2 papain-like protease (PLpro) inhibitors has also been explored, with some analogs demonstrating potent PLpro inhibition and antiviral activity. nih.gov

Antiparasitic Effects

In addition to their antiplasmodial activity, certain indoloquinoline derivatives have shown broader antiparasitic effects. For instance, cryptolepine, an indolo[3,2-b]quinoline alkaloid, exhibits a wide range of therapeutic properties, including activity against various parasites. researchgate.net

Neuroprotective Potential

The neuroprotective potential of quinoline and indole-based compounds has been a subject of interest. mdpi.commdpi.com Indole (B1671886) derivatives have been studied for their antioxidant properties and their ability to disaggregate amyloid-β plaques, which are implicated in Alzheimer's disease. nih.gov

Studies on various indole-based compounds have demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. nih.gov Some compounds significantly reduced cell mortality in the presence of hydrogen peroxide, a potent oxidizing agent. nih.gov The neuroprotective effects are often linked to the antioxidant capacity of these molecules. nih.gov

Antioxidant Activities

Many quinoline derivatives have been investigated for their antioxidant properties. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. mdpi.comnih.gov The introduction of specific functional groups, such as methoxy (B1213986) moieties, can enhance the antioxidant capacity of the quinoline scaffold. nih.gov

Table 2: Summary of Other Biological Activities of 11H-Indolo[3,2-c]quinoline Derivatives

Biological ActivityTarget/MechanismKey FindingsReferences
Antiviral SARS-CoV-2 Main Protease (Mpro), Papain-like Protease (PLpro)Docking studies suggest potential inhibitory activity. Quinoline analogs show potent PLpro inhibition. nih.govnih.gov
Antiparasitic Various parasitesBroader antiparasitic effects observed for related indoloquinolines. researchgate.net
Neuroprotective Oxidative stress reduction, amyloid disaggregationIndole-based compounds protect neuronal cells from oxidative damage. mdpi.commdpi.comnih.gov
Antioxidant Free radical scavengingQuinoline and indole scaffolds contribute to antioxidant capacity. nih.govresearchgate.netnih.gov

Anti-Tuberculosis Activities

Currently, there is no publicly available scientific literature detailing the evaluation of this compound for anti-tuberculosis activities. Research on the antimycobacterial properties of related quinoline and indoloquinoline derivatives has been conducted, but specific data for this particular compound is not present in the reviewed studies.

DYRK1A Kinase Inhibitory Properties

The dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has been identified as a therapeutic target for neurological disorders. In the search for selective inhibitors, derivatives of the 11H-indolo[3,2-c]quinoline scaffold have been synthesized and evaluated. acs.orgnih.govresearchgate.netnih.gov

Within a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids, a derivative featuring a methoxy group at the C-10 position, identified as 10-Methoxy-11H-indolo[3,2-c]quinoline-6-carboxylic acid , was investigated for its kinase inhibitory properties. This compound demonstrated inhibitory activity against DYRK1A. However, it also showed significant inhibition of Cyclin-Dependent Kinase 9 (CDK9), indicating a lack of selectivity for DYRK1A compared to other derivatives in the same study. acs.org Due to this cross-reactivity, further development of 10-methoxy-substituted derivatives was not pursued in that line of research. acs.org

The inhibitory concentrations (IC₅₀) of this methoxy derivative against a panel of kinases are detailed in the table below.

Compound NameTarget KinaseIC₅₀ (µM)
10-Methoxy-11H-indolo[3,2-c]quinoline-6-carboxylic acidDYRK1A0.14
DYRK1B>10
CLK1>10
CDK90.25

Anti-inflammatory Properties

There is no specific information available in the current scientific literature regarding the preclinical investigation of this compound for anti-inflammatory properties. While other quinoline derivatives have been explored for their potential in modulating inflammatory pathways, studies focusing on this exact molecule have not been published. nih.govrsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 11h Indolo 3,2 C Quinoline Derivatives

Influence of Substituents on Biological Activity

The presence of a methoxy (B1213986) group at the C2 position of the 11H-indolo[3,2-c]quinoline scaffold has been a subject of investigation in the quest to optimize the biological profile of these compounds. While direct and extensive studies focusing solely on the C2 methoxy group are limited in the public domain, its influence can be inferred from broader studies on substituted indoloquinolines. Generally, the introduction of a methoxy group can alter the electronic properties and lipophilicity of the molecule. This can, in turn, affect its ability to interact with biological targets and traverse cellular membranes. For instance, in related heterocyclic systems, methoxy groups have been shown to engage in hydrogen bonding and other non-covalent interactions within the active sites of enzymes, thereby influencing inhibitory activity.

Substitutions at various other positions on the 11H-indolo[3,2-c]quinoline ring system have been more extensively studied, revealing critical insights into the SAR of this class of compounds.

C6 Position : The C6 position has been identified as a key site for modification to enhance biological activity. For example, the introduction of anilino (phenylamino) groups at C6 can lead to potent antiproliferative agents. However, the unsubstituted anilino derivative itself may be inactive. The activity can be significantly enhanced by introducing a hydroxyl group on the anilino moiety, with the position of the hydroxyl group being crucial. The order of activity has been observed as para-OH > meta-OH > ortho-OH. nih.gov Furthermore, replacing the anilino group with various alkylamino side chains has also yielded compounds with significant antiproliferative effects against a range of cancer cell lines. nih.gov The presence of a free carboxylic acid moiety at the C6 position has been shown to be important for the inhibition of certain kinases. nih.gov

C8 Position : Modifications at the C8 position appear to be sensitive to steric hindrance. The introduction of substituents at this position can lead to a loss of inhibitory activity against certain enzymes, suggesting that this part of the molecule may be involved in binding to a sterically constrained region of the target protein. nih.govacs.org

N11 Position : The nitrogen atom at the N11 position of the indole (B1671886) ring is another critical point for substitution. The presence of a methyl group at N5 in the isomeric indolo[3,2-b]quinoline system (cryptolepine) is essential for its antimalarial and antitrypanosomal activities, suggesting that N-alkylation can be a key determinant of biological function. nih.gov In the 11H-indolo[3,2-c]quinoline series, modifications at N11 can influence the planarity and three-dimensional shape of the molecule, which in turn can affect its interaction with biological targets like DNA or enzymes.

PositionSubstituentEffect on Biological ActivityReference
C6Anilino with p-OHEnhanced antiproliferative activity nih.gov
C6Alkylamino chainsSignificant antiproliferative activity nih.gov
C6Carboxylic acidImportant for kinase inhibition nih.gov
C8Various substituentsLoss of activity due to steric hindrance nih.govacs.org
N11AlkylationCan be critical for certain biological activities nih.gov

The introduction of halogen atoms and other hydrophobic groups onto the 11H-indolo[3,2-c]quinoline scaffold is a common strategy to modulate its physicochemical properties and biological activity.

Halogen Atoms : The type and position of the halogen substituent can have a dramatic effect on activity. For instance, in a series of 10-substituted derivatives, a chloro group at the 10-position led to a significant increase in DYRK1A inhibitory potency. acs.org Replacing the chloro group with fluorine resulted in weaker or complete loss of activity, while bromine substitution slightly improved inhibition but with reduced selectivity. nih.govacs.org Notably, the introduction of an iodo substituent at the 10-position produced potent and highly selective inhibitors of DYRK1A. nih.govacs.org Halogen bonds, which are non-covalent interactions involving a halogen atom, can play a significant role in the binding of these compounds to their protein targets.

Correlation between Structural Features and Specific Biological Endpoints (e.g., Mutagenicity and Topoisomerase I Inhibition)

The structural features of 11H-indolo[3,2-c]quinoline derivatives have been correlated with specific biological outcomes, such as their ability to induce mutations (mutagenicity) and inhibit key enzymes like topoisomerase I.

Mutagenicity : For some derivatives, particularly those with a quinone functionality, mutagenic properties have been observed. The mutagenicity can be influenced by the nature of the fused ring system. For example, the presence of a methyl group at the 6-position has been found to decrease mutagenicity. nih.gov A correlation has also been noted between the mutagenic potential of these compounds and their ability to inhibit topoisomerase I. nih.gov

Topoisomerase I Inhibition : Many 11H-indolo[3,2-c]quinoline derivatives exhibit potent inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition is a key mechanism of their anticancer activity. nih.govnih.gov The planar tetracyclic ring system is a critical feature for this activity, as it allows the molecule to intercalate between the base pairs of DNA, thereby stabilizing the topoisomerase I-DNA cleavable complex. nih.gov Substituents at various positions can modulate this inhibitory activity, with some derivatives showing potent suppression of topoisomerase I. nih.goveurekaselect.com

Analysis of Planarity and Fused Ring Systems on Biological Activity

The planar nature of the fused, tetracyclic ring system of 11H-indolo[3,2-c]quinolines is a cornerstone of their biological activity, particularly their anticancer effects. nih.gov This planarity facilitates the intercalation of the molecule into the DNA double helix, a primary mechanism of action for many DNA-targeting anticancer drugs. nih.gov The flat aromatic surface allows for significant π-π stacking interactions with the DNA base pairs.

The specific arrangement of the fused rings is also crucial. The indolo[3,2-c]quinoline isomer, for example, forms a specific geometric shape that is complementary to the DNA intercalation site and the active site of enzymes like topoisomerase. Any distortion of this planarity, for instance, by the introduction of bulky, non-planar substituents, can lead to a significant reduction or complete loss of biological activity. The delocalized π-electron system across the fused rings also contributes to the electronic properties of the molecule, which are important for its interactions with biological macromolecules.

QSAR Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 11H-indolo[3,2-c]quinoline derivatives and related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for their anticancer activity. researchgate.net

These models can provide valuable insights into how different physicochemical properties, such as steric and electrostatic fields, influence the biological efficacy of the compounds. For instance, a QSAR study on related indolo[1,2-b]quinazoline derivatives revealed that the electrostatic effect of substituents at one position and the steric effect at another position play crucial roles in their anticancer activity. researchgate.net Such models can be used to predict the biological activity of newly designed, unsynthesized compounds, thereby guiding the rational design of more potent and selective therapeutic agents. The goal of these in silico studies is to reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the most promising predicted activity profiles.

Computational and Theoretical Chemistry Approaches in 11h Indolo 3,2 C Quinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For the 11H-indolo[3,2-c]quinoline framework, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-31+G(d,p), are employed to determine various molecular properties. nih.govscirp.org

The process begins with geometry optimization, where the most stable three-dimensional conformation of the molecule is calculated. scirp.org From this optimized structure, key electronic parameters can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. nih.govscirp.org

DFT calculations also provide optimized geometric parameters such as bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net Furthermore, these calculations yield information on the distribution of electron density, dipole moments, and rotational constants, which collectively define the molecule's electronic characteristics. scirp.orgscirp.org

Table 1: Representative Electronic Properties of Quinoline (B57606) Calculated by DFT This table presents data for the parent quinoline molecule to illustrate the typical outputs of DFT calculations.

Parameter Calculated Value Method
HOMO Energy -6.646 eV B3LYP/6-31+G(d,p)
LUMO Energy -1.816 eV B3LYP/6-31+G(d,p)
HOMO-LUMO Energy Gap 4.83 eV B3LYP/6-31+G(d,p)
Dipole Moment 2.004 D B3LYP/6-31+G(d,p)
Data sourced from a DFT study on the quinoline molecule. scirp.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of compounds like 2-Methoxy-11H-indolo[3,2-c]quinoline with biological targets. nih.gov The tetracyclic indoloquinoline system is known to interact with various nucleic acids and enzymes, making docking an essential tool for understanding its biological activity. nih.gov

Docking simulations have been extensively used to study the interaction of 11H-indolo[3,2-c]quinoline derivatives with targets implicated in cancer, such as DNA topoisomerases (Topo I and II) and G-quadruplexes. nih.govnih.govnih.gov In these studies, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB), and the ligand's structure is optimized using methods like DFT. Software such as AutoDock is then used to place the ligand into the binding site of the receptor and score the different poses based on binding energy. orientjchem.orgorientjchem.org

The results of these simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For instance, docking studies have shown that certain indolo[3,2-c]quinoline derivatives can bind to the active site of topoisomerases, potentially explaining their inhibitory activity. nih.gov Similarly, simulations have revealed that these compounds can bind to the G-quartets and loops of c-MYC G-quadruplex DNA, highlighting their potential as selective G4 ligands. nih.gov The calculated binding energy provides an estimate of the ligand's affinity for the target, with lower energies indicating stronger binding. orientjchem.org

Table 2: Examples of Molecular Docking Studies on Indoloquinoline Derivatives

Ligand Class Target Protein (PDB ID) Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Indole-Quinoline Derivative (SM7) BCL2 (6O0k) Arg104, Tyr67, Asp70 -9.0
Indole-Quinoline Derivative (SM7) STAT3 (4ZIA) Lys679, Gln635, Glu638 -8.5
Indolo[3,2-c]isoquinoline c-MYC G-quadruplex Not specified Not specified (Kb = 107 M-1)
6-amino-11H-indolo[3,2-c]quinoline Topoisomerase I/II Not specified Not specified
Data compiled from various molecular docking studies on related compounds. nih.govnih.govorientjchem.org

Electrostatic Potential (ESP) Analysis

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The ESP map is generated by calculating the electrostatic potential on the molecule's surface, which arises from the combination of its nuclei and electrons.

The ESP surface is color-coded to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue areas indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions represent intermediate or neutral potential. nih.gov

For this compound, an ESP analysis would likely show negative potential around the electronegative nitrogen and oxygen atoms, identifying them as sites for hydrogen bonding or interaction with positive centers in a receptor. Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indole (B1671886) ring. This analysis helps in understanding the non-covalent interactions that govern ligand-receptor binding and provides insights into the molecule's chemical reactivity. nih.gov

In silico Computational Simulations for Electronic and Steric Characteristics and Mechanism of Action

In silico computational simulations encompass a range of methods, including DFT and molecular docking, to provide a comprehensive understanding of a molecule's properties and biological activity. For the 11H-indolo[3,2-c]quinoline scaffold, these simulations are vital for elucidating both electronic and steric characteristics and for postulating its mechanism of action.

Electronic characteristics, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), are determined using quantum chemical calculations like DFT. scirp.org These properties are fundamental to the molecule's reactivity and its ability to engage in intermolecular interactions.

Steric characteristics relate to the molecule's size, shape, and conformational flexibility. Geometry optimization, a component of DFT calculations, reveals the most stable 3D structure, which is crucial for understanding how the molecule fits into a receptor's binding pocket. The planar, tetracyclic core of 11H-indolo[3,2-c]quinoline is well-suited for intercalating into DNA or binding to flat surfaces of protein active sites. nih.gov

By combining these electronic and steric insights with molecular docking studies, a mechanism of action can be proposed. For example, simulations have suggested that the anticancer activity of indolo[3,2-c]quinoline derivatives stems from their ability to act as dual inhibitors of DNA topoisomerases I and II. nih.govnih.gov The planar ring system allows the molecule to intercalate between DNA base pairs, while specific functional groups can form hydrogen bonds with amino acid residues in the enzyme's active site, stabilizing the drug-DNA-enzyme complex and preventing the re-ligation of the DNA strand. nih.gov

TD-DFT Approaches for Optical Spectra Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. nih.govnih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental spectrum. scirp.org

For a conjugated system like this compound, TD-DFT can simulate the UV-Vis spectrum, helping to interpret the experimental data and understand the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). nih.govmalariaworld.org The calculations are typically performed on the DFT-optimized ground-state geometry. nih.gov

By comparing the theoretical spectrum generated by TD-DFT with the experimentally measured one, researchers can validate their computational model and gain a deeper understanding of the molecule's photophysical properties. nih.gov This analysis is particularly useful for characterizing new compounds and for designing molecules with specific optical properties, such as fluorescent probes or photosensitizers.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
11H-indolo[3,2-c]quinoline
Quinoline
2-formyl-6-methoxy-3-carbethoxy quinoline
6-amino-11H-indolo[3,2-c]quinoline
5-amino-11H-indolo[3,2-c]isoquinoline
BCL2
STAT3
Topoisomerase I
Topoisomerase II

Derivatization Strategies and Design of Novel Indolo 3,2 C Quinoline Analogs

The core structure of 11H-indolo[3,2-c]quinoline has served as a versatile scaffold for the development of new therapeutic agents. Researchers have employed various derivatization strategies to modulate the biological activity, pharmacokinetic properties, and target specificity of this heterocyclic system. These strategies range from simple functional group modifications to the creation of complex hybrid molecules and novel fused-ring systems.

Future Research Perspectives on 2 Methoxy 11h Indolo 3,2 C Quinoline and Its Derivatives

Elucidation of Novel Molecular Targets and Signaling Pathways

While current research has identified DNA, topoisomerase I, and topoisomerase II as primary targets for many indolo[3,2-c]quinoline derivatives, the full spectrum of their molecular interactions is yet to be uncovered. nih.gov Future studies must aim to identify novel molecular targets to broaden the therapeutic applications of 2-Methoxy-11H-indolo[3,2-c]quinoline. The diverse biological activities of the broader indoloquinoline class, including antiparasitic and anti-inflammatory effects, suggest that these compounds may interact with a wider range of cellular machinery than presently known. nih.goveurekaselect.com

Advanced research should also focus on delineating the specific signaling pathways modulated by these compounds. Some indoloquinoline derivatives have been shown to inhibit critical cancer-related pathways, including those mediated by EGFR, Src, Bcr-Abl, JAK2, and STAT5. nih.gov Future investigations could employ sophisticated molecular biology techniques to map the downstream effects of this compound on these and other pathways, such as the MAPK signaling cascade, which is crucial in cancer cell proliferation and survival. mdpi.com A comprehensive understanding of these mechanisms will be vital for identifying patient populations most likely to respond to treatment and for developing rational combination therapies.

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of this compound and its analogs from laboratory curiosities to viable therapeutic candidates hinges on the development of efficient and sustainable synthetic routes. While various methods for synthesizing the indoloquinoline core exist, including thermal cyclization and metal-catalyzed reactions, there is a significant opportunity for improvement. researchgate.netchim.it

Future synthetic strategies should prioritize principles of green chemistry. This includes the exploration of protocols that utilize less hazardous solvents, reduce waste, and improve energy efficiency. rsc.org Promising avenues include the use of visible light-induced reactions and PEG-400-promoted synthesis in aqueous solutions, which enhance the environmental friendliness of the process. rsc.org The development of one-pot, multicomponent reactions, such as the Ugi condensation followed by Cu-catalyzed arylation, represents another powerful approach to streamline the synthesis of complex indoloquinoline derivatives, reducing time and cost while increasing molecular diversity. rsc.org

Synthetic StrategyKey FeaturesPotential Advantages
Thermal Cyclization Utilizes heat to induce ring formation from carbamate (B1207046) precursors.Established method for core scaffold synthesis.
Cu-Catalyzed Tandem Reactions Employs a copper catalyst for sequential bond formation in a single pot.High efficiency, simple reaction conditions. rsc.org
Visible Light-Induced Synthesis Uses visible light to promote the reaction, often in aqueous media.Eco-friendly, cost-effective, avoids harsh reagents. rsc.org
Photocyclization Employs light to trigger the key ring-closing step.A potential "green chemistry" approach. researchgate.net

Advanced Preclinical Studies for Therapeutic Potential

The broad spectrum of biological activities reported for indoloquinoline alkaloids—including cytotoxic, antibacterial, antifungal, and antimalarial properties—provides a strong rationale for extensive preclinical evaluation of this compound and its derivatives. nih.goveurekaselect.comnih.gov While initial studies have demonstrated the antiproliferative effects of some derivatives against cancer cells, future research must expand upon this foundation. nih.govnih.gov

Advanced preclinical studies should involve a wider array of cancer cell lines, including those resistant to standard therapies, to identify specific cancer types that are particularly susceptible to this compound. Furthermore, moving beyond in vitro assays to robust in vivo animal models is critical. nih.gov Studies using tumor xenografts in mice, for instance, can provide crucial data on efficacy, pharmacokinetics, and biodistribution. researchgate.net Given the known antimalarial and antimicrobial potential of related natural products, dedicated preclinical programs should also be established to explore the efficacy of this compound against infectious diseases, a major global health concern. nih.gov

Integration of Multi-omics Data for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological effects of this compound, future research should integrate multi-omics technologies. This systems-biology approach can reveal complex cellular responses that are not apparent from single-target studies. An integrated analysis of the transcriptome (RNA), proteome (proteins), and metabolome (metabolites) can provide an unbiased, global view of the compound's mechanism of action. acs.orgnih.gov

For example, proteomic analyses can identify differentially expressed proteins in treated cells, potentially uncovering novel drug targets and biomarkers of response. creative-proteomics.comfrontlinegenomics.com Combining this with transcriptomics can reveal how the compound alters gene expression to produce its effects. acs.org Metabolomic profiling can further elucidate the impact on cellular metabolism, a key aspect of cancer biology. This integrated approach, as demonstrated in the study of the related alkaloid neocryptolepine (B1663133), can successfully identify affected pathways, such as mitochondrial respiration, and pinpoint potential molecular targets. acs.orgnih.gov Such comprehensive profiling is essential for optimizing drug development and predicting both efficacy and potential toxicity.

Refined Computational Modeling for Targeted Drug Design and Optimization

Computational methods are indispensable tools for accelerating modern drug discovery and will be pivotal in optimizing this compound. nih.govfrontiersin.org Future research should leverage refined computational modeling to guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular docking studies can provide insights into how these compounds bind to their targets, such as topoisomerases and various kinases. nih.govmdpi.com This structural information is crucial for designing modifications that improve binding affinity and specificity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate specific chemical features with biological activity. theaspd.comresearchgate.net These models can then be used to virtually screen new derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This iterative cycle of computational design and experimental validation will streamline the optimization process, reducing the time and resources required to develop a clinically viable drug candidate. theaspd.com

Q & A

Q. What are the common synthetic routes for 2-Methoxy-11H-indolo[3,2-c]quinoline, and how do reaction conditions influence regioselectivity?

The synthesis of this compound involves multiple strategies:

  • Photochemical pathways : Starting with 3-bromoquinoline, Suzuki-Miyaura cross-coupling forms biaryl intermediates, followed by azidation and photolysis to yield the target compound .
  • Palladium-catalyzed cross-coupling : 3-Bromoquinolines react with arylboronic acids, enabling regioselective bromination at C-3 and subsequent cyclization .
  • Gold-catalyzed one-pot synthesis : 2-[(2-Aminophenyl)ethynyl]phenylamine derivatives react with aldehydes under mild conditions, offering high regioselectivity and scalability .
  • Auto-tandem catalysis : Combines Buchwald-Hartwig amination and intramolecular arylation for D-ring substitution .

Key considerations : Reaction temperature, catalyst choice (e.g., Pd vs. Au), and substituent positioning critically affect regioselectivity. For example, bromination at C-3 in 8-methoxyquinolines is favored due to electronic directing effects .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Structural validation relies on:

  • <sup>13</sup>C NMR : Distinct peaks for the methoxy group (δ ~55–60 ppm) and aromatic carbons (δ 110–160 ppm). For example, C-4a and C-6 appear at δ 147.1 and 146.8, respectively .
  • HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 261.1021 matches the calculated mass (C17H12N2O) .
  • <sup>1</sup>H NMR : Protons on the indoloquinoline core show characteristic splitting (e.g., δ 7.69–8.22 for aromatic protons) .

Q. What methodological approaches are used to determine the physicochemical properties (log P, pKa) of indolo[3,2-c]quinoline derivatives, and how do these properties affect their bioactivity?

  • log P : Measured via shake-flask or HPLC methods. For example, 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline exhibits higher hydrophobicity (log P > 3) compared to non-cyclized analogs, enhancing membrane permeability .
  • pKa : Determined by potentiometric titration. Cyclized derivatives show reduced basicity due to delocalization of the lone pair on N-11, impacting solubility and protonation states in biological environments .

Implications : Higher log P correlates with improved cellular uptake but may reduce aqueous solubility. Adjusting substituents (e.g., methoxy groups) balances these properties for drug-likeness.

Q. How does the introduction of substituents on the indoloquinoline core influence its activity as a G-quadruplex stabilizer or kinase inhibitor?

  • G-quadruplex stabilization : Adding alkylamine side chains at C-6 enhances binding to telomeric G4 DNA, increasing melting temperature (ΔTm > 10°C) and telomerase inhibition .
  • DYRK1A inhibition : 10-Iodo substitution at C-10 improves potency (IC50 < 50 nM) and selectivity over CLK kinases. X-ray crystallography confirms hydrogen bonding with kinase ATP pockets .

Q. What are the advantages of using tandem catalysis or one-pot strategies in synthesizing indolo[3,2-c]quinolines compared to stepwise methods?

  • Tandem catalysis : Combines intermolecular C–N coupling and intramolecular C–C bond formation in a single reaction vessel, reducing purification steps and improving yields (e.g., 70–85% for D-ring substituted derivatives) .
  • One-pot gold catalysis : Achieves regioselective 6-endo cyclization using the Hendrickson reagent, avoiding intermediate isolation and enabling rapid scaffold diversification .

Trade-offs : While stepwise methods allow precise control over intermediates, one-pot strategies save time and resources but require stringent optimization of reaction conditions.

Q. How do X-ray crystallography and molecular docking studies contribute to understanding the binding mode of indolo[3,2-c]quinoline derivatives with targets like DYRK1A?

  • X-ray structures : Reveal key interactions, such as the indoloquinoline core stacking with Phe<sup>238</sup> and the carboxylic acid group forming hydrogen bonds with Lys<sup>188</sup> in DYRK1A .
  • Docking simulations : Predict binding affinities for novel derivatives, guiding rational design. For example, iodination at C-10 improves hydrophobic contacts in the ATP-binding pocket .

Q. Methodological Recommendations

  • Contradiction resolution : Conflicting regioselectivity outcomes (e.g., Pd vs. Au catalysis) should be addressed by computational modeling (DFT) to elucidate electronic and steric effects .
  • Biological assays : Use FRET-based G4 stabilization assays and kinase inhibition profiling to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.